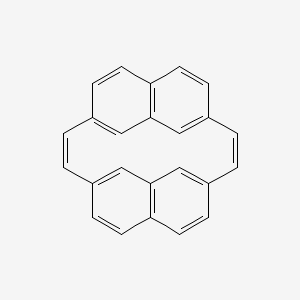
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo(115334,1007,23016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene is a complex organic compound with the molecular formula C24H16 It is known for its unique polycyclic structure, which consists of multiple interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. These reactions often require the use of catalysts, high temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce functional groups like halides, hydroxyls, or amines into the molecule.
Scientific Research Applications
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene exerts its effects is complex and involves multiple molecular targets and pathways. Its polycyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo(10.4.4.44,9.06,23.015,19)tetracosa-4,6,8,12,14,16,17,21,23-decaene
- Pentacyclo[11.5.3.34,10.07,23.016,20]tetracosa-1(19),4,6,8,10(22),13,15,17,20,23-decaene
Uniqueness
Pentacyclo(115334,1007,23016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene is unique due to its specific arrangement of rings and the resulting electronic properties
Properties
CAS No. |
51557-75-6 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
pentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),2,4(24),5,7(23),8,10(22),11,13(21),14,16(20),17-dodecaene |
InChI |
InChI=1S/C24H16/c1-2-18-6-10-22-12-8-20(16-24(22)14-18)4-3-19-7-11-21-9-5-17(1)13-23(21)15-19/h1-16H |
InChI Key |
NXTSUPQMBXGYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC5=C(C=CC1=C5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















